molecular formula C21H23NO8 B11705826 (2E)-3-(2,4-dimethoxyphenyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}prop-2-enoic acid

(2E)-3-(2,4-dimethoxyphenyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}prop-2-enoic acid

Cat. No.: B11705826
M. Wt: 417.4 g/mol
InChI Key: HLZFUSLLUUXKHO-OVCLIPMQSA-N
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Description

(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enoic acid is an organic compound characterized by the presence of multiple methoxy groups attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enoic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3,4,5-trimethoxybenzoic acid and 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide intermediate.

    Esterification: The intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.

    Hydrolysis: The methyl ester is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the double bond in the prop-2-enoic acid moiety can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated derivatives with potential for further functionalization.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology and Medicine:

    Drug Development:

    Biochemical Research: Used as a probe to study enzyme mechanisms and protein-ligand interactions.

Industry:

    Polymer Science: Incorporation into polymer matrices to enhance material properties such as thermal stability and conductivity.

    Agriculture: Potential use as a precursor for agrochemicals with improved efficacy and environmental profiles.

Mechanism of Action

The mechanism by which (2E)-3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The presence of multiple methoxy groups can enhance its binding affinity and selectivity for certain targets, leading to desired biological outcomes.

Comparison with Similar Compounds

  • (2E)-3-(3,4-dimethoxyphenyl)-2-propenoic acid
  • (2E)-3-(3,4,5-trimethoxyphenyl)-2-propenoic acid
  • (2E)-3-(2,4-dimethoxyphenyl)-2-propenoic acid

Uniqueness: The unique combination of methoxy groups and the formamido moiety in (2E)-3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enoic acid distinguishes it from other similar compounds. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23NO8

Molecular Weight

417.4 g/mol

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid

InChI

InChI=1S/C21H23NO8/c1-26-14-7-6-12(16(11-14)27-2)8-15(21(24)25)22-20(23)13-9-17(28-3)19(30-5)18(10-13)29-4/h6-11H,1-5H3,(H,22,23)(H,24,25)/b15-8+

InChI Key

HLZFUSLLUUXKHO-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Origin of Product

United States

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